

# Technical Whitepaper: The Impact of DA-1241 on Gut Peptide Release

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**DA-1241** is a novel, orally administered small-molecule agonist for the G-protein-coupled receptor 119 (GPR119).[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 has emerged as a promising therapeutic target for type 2 diabetes (T2D) and metabolic dysfunction-associated steatohepatitis (MASH).[1][3][4] Activation of GPR119 by **DA-1241** stimulates the release of key incretin hormones and gut peptides, including glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).[5][6][7][8][9][10][11] This targeted action initiates a cascade of metabolic benefits, including improved glucose homeostasis, enhanced insulin secretion, reduced liver inflammation, and favorable effects on lipid metabolism.[5][8][9] This document provides a comprehensive technical overview of the mechanism of action of **DA-1241**, its quantified impact on gut peptide release based on available preclinical and clinical data, and the experimental protocols utilized in these assessments.

#### **Core Mechanism of Action: GPR119 Agonism**

**DA-1241** functions as a potent agonist of GPR119, a Class A G-protein-coupled receptor.[1][3] GPR119 is highly expressed in the enteroendocrine L-cells of the gastrointestinal tract and the insulin-secreting  $\beta$ -cells of the pancreas.[1][4] The therapeutic effects of **DA-1241** are primarily mediated through its action on intestinal L-cells.







Upon oral administration, **DA-1241** binds to and activates GPR119 on the surface of these L-cells. This activation is believed to stimulate the Gαs subunit of the G-protein complex, leading to an increase in intracellular cyclic AMP (cAMP) levels. The rise in cAMP triggers downstream signaling pathways that culminate in the exocytosis and release of stored gut peptide granules containing GLP-1, GIP, and PYY into circulation.[5][6][7]





Click to download full resolution via product page

Caption: DA-1241 signaling pathway in intestinal L-cells.



The released peptides then exert their well-documented downstream metabolic effects. GLP-1 and GIP act as incretins, potentiating glucose-dependent insulin secretion from pancreatic  $\beta$ -cells.[1][12] GLP-1 also suppresses glucagon secretion, slows gastric emptying, and promotes satiety.[13][14] PYY contributes to reduced food intake and delayed gastric emptying.[15][16]

## **Quantitative Data on Gut Peptide Release**

Data from preclinical studies have consistently demonstrated the efficacy of **DA-1241** in stimulating gut peptide secretion. While specific datasets from human clinical trials focusing on peptide levels are not fully detailed in public releases, preclinical findings provide a strong foundation.

Table 1: Preclinical Efficacy of DA-1241 in Diabetic

**Mouse Models** 

| Parameter            | Model                                       | Treatment<br>Group | Result                                                                                  | Citation |
|----------------------|---------------------------------------------|--------------------|-----------------------------------------------------------------------------------------|----------|
| Serum GLP-1          | High-Fat Diet<br>(HFD)-fed<br>C57BL/6J Mice | DA-1241            | Substantially enhanced serum GLP-1 levels during an oral glucose tolerance test (OGTT). | [4]      |
| Fasting Glucose      | High-Fat Diet<br>(HFD)-fed<br>C57BL/6J Mice | DA-1241            | Decreased<br>fasting blood<br>glucose levels.                                           | [4][17]  |
| Glucose<br>Tolerance | High-Fat Diet<br>(HFD)-fed<br>C57BL/6J Mice | DA-1241            | Improved oral glucose tolerance test (OGTT) results.                                    | [4][17]  |
| Insulin Secretion    | High-Fat Diet<br>(HFD)-fed<br>C57BL/6J Mice | DA-1241            | Augmented<br>glucose-<br>dependent<br>insulin release.                                  | [4][17]  |



Note: Specific quantitative values (e.g., pg/mL or fold-change) for peptide levels are not provided in the referenced abstracts. The data indicates a significant and substantial increase.

#### **Experimental Protocols & Methodologies**

The evaluation of **DA-1241**'s effect on gut peptide release involves both in vivo animal models and in vitro cell-based assays.

#### Preclinical In Vivo Model: Diet-Induced Diabetic Mice

A common methodology involves the use of a diet-induced obesity and hyperglycemia model.

- Animal Model: C57BL/6J mice are fed a high-fat diet (HFD) for an extended period (e.g., 12 weeks) to induce a diabetic phenotype.[4][17]
- Drug Administration: DA-1241 is administered orally to the HFD-fed mice.[18]
- Glucose Tolerance Testing: An oral glucose tolerance test (OGTT) is performed. Following a
  fasting period, a bolus of glucose is administered orally.
- Blood Sampling & Peptide Measurement: Blood samples are collected at various time points after the glucose challenge. Serum is isolated and analyzed for insulin and GLP-1 levels, typically using commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kits.[4]
   [17]
- Control Groups: A placebo-treated HFD-fed group and a standard diet-fed group are used as controls.



Click to download full resolution via product page

Caption: In vivo experimental workflow for assessing DA-1241.



#### In Vitro Cell-Based Assays

To investigate direct effects on cellular mechanisms, various cell lines are utilized.

- Pancreatic β-Cells: Insulinoma cell lines (e.g., INS-1E) and isolated mouse pancreatic islets are used to determine if DA-1241 directly stimulates insulin secretion.[4][19] Assays for glucose-stimulated insulin secretion (GSIS) are performed, where cells are exposed to low and high glucose concentrations with or without DA-1241.[19] Studies have shown DA-1241 does not directly increase insulin secretion in these cells, supporting the conclusion that its effect is mediated via gut peptide release.[4][17][19]
- Hepatocytes: Liver cell lines (e.g., HepG2) are used to evaluate the downstream effects of DA-1241 on hepatic processes like gluconeogenesis.[4][19]

## **Clinical Development and Broader Implications**

**DA-1241** has progressed to Phase 2a clinical trials for the treatment of MASH.[3][7] In these trials, **DA-1241** was administered orally at doses of 50mg and 100mg.[7] The primary endpoints focused on liver health markers, such as the reduction in alanine transaminase (ALT) levels, and glycemic control, measured by Hemoglobin A1c (HbA1c).[3][7]

The significant reductions in ALT and HbA1c observed in these trials are consistent with the known mechanism of action.[7] The release of GLP-1, GIP, and PYY contributes to improved glucose control (lowering HbA1c) and has beneficial effects on liver inflammation and lipid metabolism, which are key drivers of MASH pathology.[3][5][18] The combination of **DA-1241** with other agents, such as DPP-4 inhibitors (e.g., sitagliptin), is also being explored to potentiate its effects by preventing the degradation of the released GLP-1 and GIP.[3][8]

#### Conclusion

**DA-1241** represents a targeted therapeutic approach that leverages the physiological role of the GPR119 receptor to enhance the secretion of endogenous gut peptides. By stimulating the release of GLP-1, GIP, and PYY, **DA-1241** initiates a broad spectrum of beneficial metabolic effects. Preclinical data robustly support its mechanism of action by demonstrating a significant increase in GLP-1 secretion, leading to improved glycemic control. While detailed quantitative data on peptide levels from human trials are awaited, the positive outcomes in clinical endpoints for MASH and T2D provide strong validation for this mechanism. The continued



development of **DA-1241** holds significant promise for the treatment of complex metabolic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. diabetesjournals.org [diabetesjournals.org]
- 2. DA-1241, a GPR119 Agonist, Ameliorates Fatty Liver Through the Upregulation of TFEB-Mediated Autophagy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurobo Pharma completes patient enrollment in part 1 of its phase 2A trial of DA-1241 to treat MASH [pharmabiz.com]
- 4. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NeuroBo Pharmaceuticals' DA-1241 in Combination with Semaglutide Improves Liver Fibrosis and Demonstrates Additive Hepatoprotective Effects in Pre-Clinical MASH Models Compared to Either Treatment, Alone [prnewswire.com]
- 6. MetaVia Presents Data on DA-1241, a GPR119 Agonist, Demonstrating Both Hepatoprotective and Glucose-Regulating Effects in Patients with Presumed MASH, at the EASL Congress 2025 | MetaVia Inc. [ir.metaviatx.com]
- 7. MetaVia Announces Positive Top-Line Results From Its Phase 2a Clinical Trial of DA-1241 in Patients with Presumed MASH [prnewswire.com]
- 8. NeuroBo Pharmaceuticals Reports Positive Pre-Clinical Safety Data of DA-1241 in Combination with Sitagliptin and Opens Enrollment for Part 2 of Its Phase 2a Clinical Trial Evaluating DA-1241 for the Treatment of MASH BioSpace [biospace.com]
- 9. biospace.com [biospace.com]
- 10. MetaVia Presents Data on DA-1241, a GPR119 Agonist, Demonstrating Both Hepatoprotective and Glucose-Regulating Effects in Patients with Presumed MASH, at the EASL Congress 2025 | MetaVia Inc. [ir.metaviatx.com]



- 11. MetaVia Presents Data on DA-1241, a GPR119 Agonist, Demonstrating Both Hepatoprotective and Glucose-Regulating Effects in Patients with Presumed MASH, at the EASL Congress 2025 [prnewswire.com]
- 12. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. academic.oup.com [academic.oup.com]
- 16. GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice [e-dmj.org]
- To cite this document: BenchChem. [Technical Whitepaper: The Impact of DA-1241 on Gut Peptide Release]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605608#da-1241-s-impact-on-gut-peptide-release]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com